1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine
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Overview
Description
1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine is a complex organic compound that features a benzofuran ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine typically involves multi-step organic reactions. One common approach is the condensation of a benzofuran derivative with a piperidine derivative under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzofuran-piperidine compounds .
Scientific Research Applications
1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine involves its interaction with specific molecular targets and pathways. The benzofuran ring and piperidine moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and piperidine-containing molecules. Examples include:
- 1-{2-[(1-Benzofuran-2-yl)methyl]prop-2-en-1-yl}piperidine
- 1-{2-[(1-Benzofuran-3-yl)methyl]prop-2-en-1-yl}piperidine
- 1-{2-[(1-Benzofuran-4-yl)methyl]prop-2-en-1-yl}piperidine .
Uniqueness
The uniqueness of 1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development .
Properties
CAS No. |
183069-54-7 |
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Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
1-[2-(1-benzofuran-3-ylidenemethyl)prop-2-enyl]piperidine |
InChI |
InChI=1S/C17H21NO/c1-14(12-18-9-5-2-6-10-18)11-15-13-19-17-8-4-3-7-16(15)17/h3-4,7-8,11H,1-2,5-6,9-10,12-13H2 |
InChI Key |
HMESEARRCATMOA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN1CCCCC1)C=C2COC3=CC=CC=C23 |
Origin of Product |
United States |
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